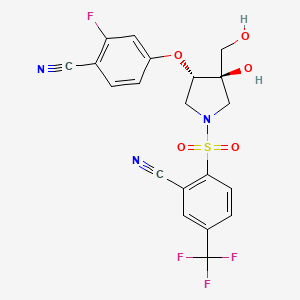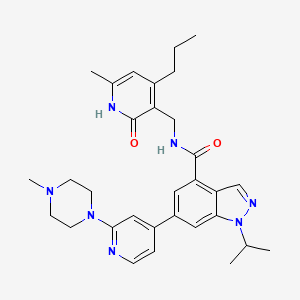
GW694481
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GW694481 is a potent ApoA1 upregulator (EC170 = 500 nM).
Applications De Recherche Scientifique
Geospatial Sensor Web: Cyber-Physical Infrastructure
The Geospatial Sensor Web (GSW) represents a significant advancement in geoscience, integrating diverse sensing resources for real-time data acquisition and processing. This cyber-physical infrastructure supports environmental, hydrological, and natural disaster analysis, enhancing geoscience research capabilities (Zhang et al., 2018).
Gene Set Enrichment Analysis: Biomedical Research Tool
Gene Set Enrichment Analysis (GSEA) is a valuable method in biomedical research for interpreting gene expression data. It focuses on gene sets related to common biological functions, improving the understanding of cancer and other diseases (Subramanian et al., 2005).
Genome-Wide Association Studies: Oral Health Research
Genome-wide Association Studies (GWAS) have provided new insights into the genetics of various health outcomes, including oral health. This approach tests numerous genetic variants for associations, contributing significantly to biomedical research (Shaffer et al., 2012).
GWAS Discoveries: Disease Biology and Therapeutics
The last decade of GWAS has yielded a wide range of discoveries in population genetics and complex-trait genetics. These studies have facilitated a deeper understanding of disease biology and potential therapeutic approaches (Visscher et al., 2017).
Graph Signal Processing: Data Analysis in Various Fields
Graph Signal Processing (GSP) develops tools for data processing on irregular graph domains. This technology is crucial for analyzing sensor network data, biological data, and applications in image processing and machine learning (Ortega et al., 2017).
Good Scientific Practice in MEEG Research
Good Scientific Practice (GSP) in magneto- and electroencephalography (MEEG) research emphasizes technical competence and collaborative, reproducible research. This approach is vital for understanding cognitive processes and brain function (Niso et al., 2021).
The Taiji Program: Gravitational Wave Physics
The Taiji Program in Space explores gravitational wave physics, significantly contributing to our understanding of the universe and the nature of gravity. This research builds on the discoveries of gravitational waves and their potential applications in science (Hu & Wu, 2017).
GEWEX Cloud System Study: Meteorological Research
The GEWEX Cloud System Study (GCSS) focuses on cloud processes affecting the atmosphere and climate modeling. It plays a crucial role in understanding weather patterns and developing accurate climate models (Browning et al., 1993).
MERRA: Climate Research and Applications
The Modern-Era Retrospective Analysis for Research and Applications (MERRA) by NASA provides critical insights into the hydrologic cycle and climate variability, enhancing our understanding of Earth's climate system (Rienecker et al., 2011).
Guided Wave-Based Damage Detection in Structural Health Monitoring
Guided waves (GW) in structural health monitoring allow for the inspection of large areas in fields like aerospace and automotive. Optimizing sensor placements for GW-based damage detection is crucial for maintaining structural integrity (Soman et al., 2019).
Propriétés
Numéro CAS |
1373353-95-7 |
|---|---|
Nom du produit |
GW694481 |
Formule moléculaire |
C21H18N4O2 |
Poids moléculaire |
358.401 |
Nom IUPAC |
4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24) |
Clé InChI |
QWDANQMCVSOTGM-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GW694481; GW-694481; GW 694481. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



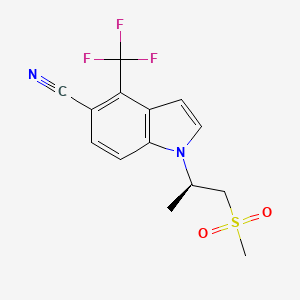


![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
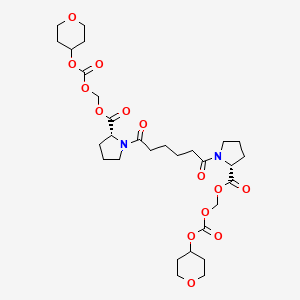
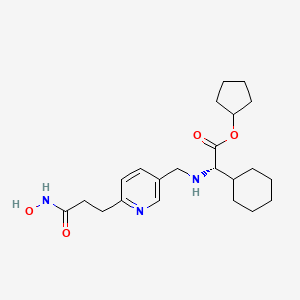
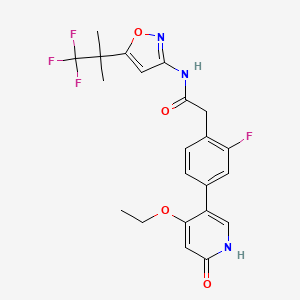
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
